N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide
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Overview
Description
N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-3-[4-(trifluoromethyl)phenyl]propanamide is a useful research compound. Its molecular formula is C19H21F3N2OS and its molecular weight is 382.45. The purity is usually 95%.
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Scientific Research Applications
Anticonvulsant Activity
Design and Synthesis of Hybrid Compounds : Research has focused on the design and synthesis of new hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and 2-(2,5-dioxopyrrolidin-1-yl)butanamides. These compounds, integrating chemical fragments of well-known antiepileptic drugs, have shown broad spectra of activity across preclinical seizure models without impairing motor coordination, indicating potential anticonvulsant applications (Kamiński et al., 2015) (Kamiński et al., 2016).
Kappa-Opioid Receptor Antagonism
Pharmacological Characterization : Studies have characterized novel κ-opioid receptor antagonists, showing high affinity and selectivity, which could have implications for treating depression and addiction disorders. This research provides insights into the therapeutic potential of targeting specific receptors (Grimwood et al., 2011).
Chemical Synthesis and Organic Chemistry
Oxidative Cyanation Reactions : The development of methods for the selective cyanation of heteroaromatic compounds, such as pyrroles and thiophenes, mediated by hypervalent iodine(III) reagents. These synthetic methodologies are important for constructing biologically relevant molecules (Dohi et al., 2005).
Material Science and Electrochemistry
Synthesis of Conducting Polymers : Research into the synthesis and characterization of new soluble conducting polymers, demonstrating potential for electrochromic devices. These materials show promise in applications requiring controllable optical properties (Variş et al., 2006).
Molecular Separation and Extraction
Binding Capability of Ligands : Investigation into N,O-hybrid diamide ligands with N-heterocyclic skeletons for the selective separation of actinides over lanthanides, providing experimental insights into the design of more efficient ligands for nuclear waste management (Meng et al., 2021).
Mechanism of Action
Target of Action
Compounds containing thiophene and imidazole moieties have been reported to possess a wide range of therapeutic properties . They interact with various biological targets, including kinases, estrogen receptors, and microbial proteins .
Mode of Action
Compounds with similar structures have been shown to interact with their targets in various ways, leading to changes in cellular functions .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to a wide range of downstream effects .
Pharmacokinetics
Compounds with similar structures are generally well absorbed and distributed in the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Compounds with similar structures have been reported to have various effects, such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects .
Properties
IUPAC Name |
N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-3-[4-(trifluoromethyl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21F3N2OS/c20-19(21,22)16-4-1-14(2-5-16)3-6-18(25)23-17-7-9-24(12-17)11-15-8-10-26-13-15/h1-2,4-5,8,10,13,17H,3,6-7,9,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JERMZPNLZKPGQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)CCC2=CC=C(C=C2)C(F)(F)F)CC3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21F3N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.